2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines elements of piperazine, pyrido, and pyrimidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the formation of the pyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one core. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine core but differs in its functional groups.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): Contains a piperazine derivative with different substituents.
Uniqueness
2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C29H27N5O2 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
5-(4-benzhydrylpiperazine-1-carbonyl)-6-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
InChI |
InChI=1S/C29H27N5O2/c1-31-24(20-23-27(31)30-25-14-8-9-15-34(25)28(23)35)29(36)33-18-16-32(17-19-33)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,20,26H,16-19H2,1H3 |
InChI Key |
FOVITOFOTYGGHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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